molecular formula C27H26N2O9 B15014540 4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 3,4,5-trimethoxybenzoate

4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}-2-methoxyphenyl 3,4,5-trimethoxybenzoate

Cat. No.: B15014540
M. Wt: 522.5 g/mol
InChI Key: MBJRDBHGAPXABO-RWPZCVJISA-N
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Description

4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE is a complex organic compound that features a combination of benzodioxin and trimethoxybenzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1,4-benzodioxin-6-amine, which is then reacted with formic acid to form the formamido derivative. This intermediate is further reacted with 2-methoxyphenyl isocyanate to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations occur efficiently .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE involves its interaction with molecular targets in biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[(E)-{[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]IMINO}METHYL]-2-METHOXYPHENYL 3,4,5-TRIMETHOXYBENZOATE lies in its specific combination of functional groups, which confer unique chemical and biological properties.

Properties

Molecular Formula

C27H26N2O9

Molecular Weight

522.5 g/mol

IUPAC Name

[4-[(E)-(2,3-dihydro-1,4-benzodioxine-6-carbonylhydrazinylidene)methyl]-2-methoxyphenyl] 3,4,5-trimethoxybenzoate

InChI

InChI=1S/C27H26N2O9/c1-32-21-11-16(15-28-29-26(30)17-6-8-19-22(12-17)37-10-9-36-19)5-7-20(21)38-27(31)18-13-23(33-2)25(35-4)24(14-18)34-3/h5-8,11-15H,9-10H2,1-4H3,(H,29,30)/b28-15+

InChI Key

MBJRDBHGAPXABO-RWPZCVJISA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CC4=C(C=C3)OCCO4)OC

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CC4=C(C=C3)OCCO4)OC

Origin of Product

United States

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